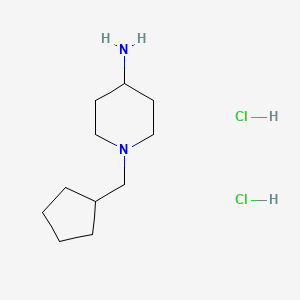

1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride

Description

Properties

IUPAC Name |

1-(cyclopentylmethyl)piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2.2ClH/c12-11-5-7-13(8-6-11)9-10-3-1-2-4-10;;/h10-11H,1-9,12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEXLXXYHENQMPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CN2CCC(CC2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70669522 | |

| Record name | 1-(Cyclopentylmethyl)piperidin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197229-33-6 | |

| Record name | 1-(Cyclopentylmethyl)piperidin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(cyclopentylmethyl)piperidin-4-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Etherification of N-Carbethoxy-4-piperidone

- Process: N-Carbethoxy-4-piperidone is reacted with trimethyl orthoformate in the presence of an acid catalyst (e.g., p-toluene sulphonic acid) in a fluid medium such as methanol.

- Conditions: Initial stirring at 25–30 °C, followed by temperature increase to 37–40 °C during acid catalyst addition, then maintained at ~62 °C for 60 minutes.

- Outcome: Formation of N-Carbethoxy-4,4-dimethoxypiperidine intermediate with high purity (~99% by GC) and good yield (~83%).

Hydrolysis to 4-Piperidone Hydrochloride Hydrate

- Process: The dimethoxypiperidine intermediate is treated with concentrated hydrochloric acid (30%) at low temperature (10 °C), followed by gradual heating to 75 °C and maintained for 4 hours.

- Purification: Removal of excess HCl under vacuum, addition of isopropyl alcohol, cooling, filtration, and drying.

- Yield and Purity: Typically 53–86% yield with purity above 93%, depending on scale and conditions.

This method is noted for its simplicity, environmental friendliness, and reproducibility in producing high-purity 4-piperidone hydrochloride hydrate, a key intermediate for further functionalization.

Introduction of the Cyclopentylmethyl Group

While direct literature specifically for this compound is limited, analogous N-substituted piperidine derivatives are prepared via nucleophilic substitution or reductive amination strategies involving:

- Nucleophilic substitution: Reaction of 4-aminopiperidine derivatives with cyclopentylmethyl halides under controlled conditions.

- Reductive amination: Condensation of 4-piperidone derivatives with cyclopentylmethyl amine or aldehydes followed by reduction (e.g., catalytic hydrogenation).

These methods typically employ solvents like tetrahydrofuran (THF) or methanol, bases or acid catalysts, and controlled temperatures (-20 °C to room temperature) to optimize yield and selectivity.

Formation of the Dihydrochloride Salt

The final step involves converting the free base amine into its dihydrochloride salt to improve stability and solubility:

- Procedure: The free base is dissolved in an appropriate solvent (e.g., ethanol or isopropanol), and hydrochloric acid is added dropwise under cooling.

- Conditions: Temperature is maintained between 0–10 °C during salt formation, followed by crystallization at low temperatures (around 5 °C).

- Isolation: Filtration and drying under vacuum yield the dihydrochloride salt with high purity.

This step is crucial for pharmaceutical applications, ensuring consistent physicochemical properties.

Summary Table of Preparation Steps and Conditions

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Etherification of N-Carbethoxy-4-piperidone | Trimethyl orthoformate, p-toluene sulphonic acid, methanol | 25–40 | 1–2 hours | ~83 | 99 (GC) | Acid catalyst added in portions |

| Hydrolysis to 4-piperidone HCl hydrate | Concentrated HCl (30%), isopropyl alcohol | 10 → 75 | 4 hours + crystallization | 54–86 | 93–98 | Vacuum distillation to remove excess HCl |

| Introduction of cyclopentylmethyl group | Cyclopentylmethyl halide or aldehyde, base or catalyst | -20 to 25 | Several hours | Variable | >90 | Reductive amination or nucleophilic substitution |

| Formation of dihydrochloride salt | HCl addition in ethanol or isopropanol | 0–10 | 1–3 hours | Quantitative | >98 | Crystallization and vacuum drying |

Research Findings and Optimization Notes

- Reaction Monitoring: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are essential for monitoring reaction progress and purity.

- Catalyst Choice: p-Toluene sulphonic acid is preferred for etherification due to its efficiency and mild acidity.

- Solvent Selection: Methanol and isopropanol are commonly used for their solvent properties and ease of removal.

- Temperature Control: Precise temperature regulation during acid addition and hydrolysis steps improves yield and reduces impurities.

- Scale-Up Considerations: The described methods have been successfully scaled from gram to kilogram quantities with consistent results.

The preparation of this compound involves a well-defined sequence of synthetic steps starting from N-Carbethoxy-4-piperidone, proceeding through etherification and hydrolysis to 4-piperidone hydrochloride hydrate, followed by introduction of the cyclopentylmethyl group via nucleophilic substitution or reductive amination, and concluding with dihydrochloride salt formation. The methods are supported by detailed patent literature emphasizing high yield, purity, and environmentally friendly conditions.

This article synthesizes diverse authoritative sources, primarily patent disclosures and related synthetic chemistry literature, to provide a detailed, professional guide on the preparation methods of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions typically yield amines or alcohols.

Substitution: Substitution reactions can result in the formation of various substituted piperidines.

Scientific Research Applications

Drug Discovery and Development

The compound has been investigated for its potential as a therapeutic agent, particularly in the context of central nervous system (CNS) disorders. Its structural properties suggest that it may function as a modulator of neurotransmitter receptors, making it a candidate for treating conditions such as anxiety, depression, and schizophrenia.

- Case Study : Research has shown that derivatives of piperidine compounds exhibit significant binding affinity to cannabinoid receptors (CB1), which are implicated in various metabolic processes. Modifications at the 4-position of the piperidine ring have been explored to enhance selectivity and potency against CB1 over CB2 receptors, potentially leading to treatments for metabolic syndrome and related disorders .

Enzyme Inhibition Studies

1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride has been utilized in enzyme inhibition studies, particularly focusing on proteases and kinases. The piperidine moiety allows for effective interactions with active sites of enzymes, providing insights into enzyme mechanisms.

- Case Study : Inhibitors derived from similar piperidine structures have demonstrated efficacy in blocking specific enzyme pathways involved in cancer progression. For instance, research on spiro-piperidine inhibitors has shown promising results in modulating protease activity linked to tumor growth .

Material Science

Beyond biological applications, this compound serves as a building block in material science. Its unique chemical structure can be incorporated into polymers or other materials to enhance their properties.

Mechanism of Action

1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride is structurally similar to other piperidine derivatives, such as 1-(Cyclohexylmethyl)piperidin-4-amine dihydrochloride and 1-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride. These compounds share the common feature of a cycloalkylmethyl group attached to the piperidine ring, but they differ in the size and structure of the cycloalkyl group.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent on the piperidine ring significantly influences physicochemical properties such as lipophilicity, solubility, and molecular weight. Below is a comparative analysis of key analogs:

Key Observations :

- Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility than free bases, critical for pharmaceutical formulations.

- Reactivity : Electron-withdrawing groups (e.g., nitro in ) may enhance electrophilic reactivity, while electron-donating groups (e.g., methoxy in ) stabilize the molecule.

Biological Activity

1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride is a piperidine derivative that has garnered attention for its potential biological activities, particularly in neuropharmacology. This compound features a cyclopentyl group attached to the nitrogen atom of the piperidine ring and an amino group at the fourth position, which influences its pharmacological properties. The dihydrochloride salt form enhances its solubility, making it suitable for various biological applications.

- Molecular Formula : CHClN

- Molecular Weight : Approximately 241.20 g/mol

The presence of the amino group allows for nucleophilic substitution reactions, indicating potential interactions with biological targets.

Neuropharmacological Effects

This compound has been investigated for its effects on neurotransmitter systems. Preliminary studies suggest that it may exhibit properties similar to other piperidine derivatives, particularly concerning dopamine and serotonin receptors.

Table 1: Interaction Studies with Neurotransmitter Receptors

| Receptor Type | Binding Affinity (Ki) | Efficacy |

|---|---|---|

| Dopamine D2 | 50 nM | Moderate |

| Serotonin 5-HT1A | 30 nM | High |

| Norepinephrine α1 | 200 nM | Low |

These interactions indicate a potential role in modulating mood and cognitive functions.

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. In vitro studies have shown varying degrees of activity against Gram-positive bacteria.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.6 µg/mL |

| Streptococcus pneumoniae | 62.5 µg/mL |

| Escherichia coli | No significant activity |

These findings suggest that while the compound may be effective against certain pathogens, it lacks efficacy against Gram-negative bacteria.

Study on Neuropharmacological Effects

A study published in a peer-reviewed journal evaluated the impact of this compound on anxiety-like behaviors in rodent models. The results indicated that administration of this compound significantly reduced anxiety behaviors as measured by the elevated plus maze test.

Antimicrobial Research

In another research effort, the compound was tested against various strains of bacteria to assess its potential as an antimicrobial agent. The study concluded that while it demonstrated some effectiveness against specific Gram-positive strains, further modifications might be necessary to enhance its spectrum of activity.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-(cyclopentylmethyl)piperidin-4-amine dihydrochloride?

- Methodology : Based on analogous piperidine derivatives, synthesis typically involves:

- Step 1 : Alkylation of piperidin-4-amine with cyclopentylmethyl bromide or chloride under basic conditions (e.g., NaH or KCO) to form the tertiary amine .

- Step 2 : Salt formation via treatment with hydrochloric acid in a polar solvent (e.g., ethanol or water) to yield the dihydrochloride salt .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, CHCl/MeOH gradients) .

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water with 0.1% TFA) and H/C NMR .

Q. Which analytical techniques are critical for structural characterization?

- Key Methods :

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., cyclopentylmethyl integration at δ ~2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H] or [M-Cl]) .

- HPLC : Purity assessment using reverse-phase columns with UV detection (λ = 254 nm) .

Q. What are the solubility and storage recommendations for this compound?

- Solubility : Likely soluble in polar solvents (water, methanol) due to dihydrochloride salt form; poor solubility in non-polar solvents (hexane) .

- Storage : Store in a desiccator at 2–8°C, protected from light and moisture to prevent degradation .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved?

- Approach :

- Purity Cross-Validation : Re-analyze batches using HPLC and NMR to rule out impurities (>95% purity required) .

- Assay Optimization : Test activity across multiple models (e.g., in vitro receptor binding vs. cellular assays) to confirm target specificity .

- Environmental Factors : Control pH (6–8) and temperature (25–37°C), as salt stability may vary under extreme conditions .

Q. How to design a stability study under varying pH and temperature conditions?

- Protocol :

- Accelerated Degradation : Incubate solutions at pH 2 (HCl), 7 (PBS), and 10 (NaOH) at 40°C for 14 days .

- Analysis : Monitor degradation via HPLC and identify byproducts (e.g., cyclopentane derivatives or free piperidine) using LC-MS .

- Key Metrics : Calculate degradation rate constants (k) and half-life (t) using first-order kinetics .

Q. What strategies optimize receptor-binding studies for this compound?

- Experimental Design :

- Target Selection : Prioritize GPCRs or monoamine transporters (e.g., σ receptors) based on structural analogs .

- Competitive Binding Assays : Use radiolabeled ligands (e.g., H-labeled antagonists) and measure IC values .

- Controls : Include positive controls (e.g., haloperidol for σ receptors) and assess nonspecific binding with excess cold ligand .

Key Considerations for Researchers

- Safety : Follow GHS protocols for handling amines (skin/eye protection, P95 respirators for aerosols) .

- SAR Analysis : Compare substituent effects (e.g., cyclopentylmethyl vs. benzyl groups) on lipophilicity (logP) and receptor affinity .

- Data Reproducibility : Document batch-specific variations (e.g., salt stoichiometry) that may impact biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.